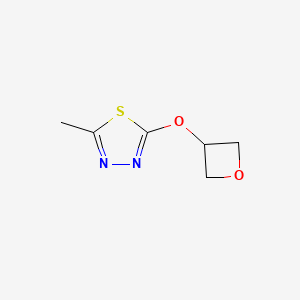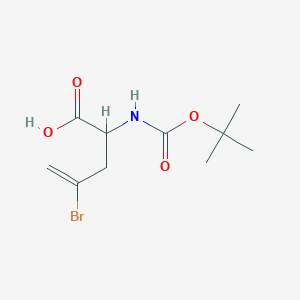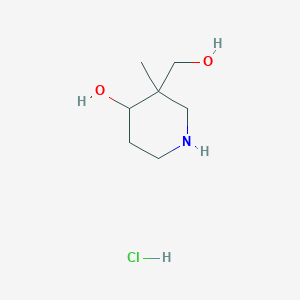![molecular formula C10H8ClNO2S B2544357 Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate CAS No. 1026241-99-5](/img/structure/B2544357.png)
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is used in synthesizing various organic compounds. Sedlák et al. (2008) described its use in the preparation of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones, highlighting its role in organic synthesis and chemical characterization (Sedlák et al., 2008).
Pharmacological Research
Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, demonstrating its application in pharmacological research. The study included the synthesis of amines and thiouronium salts, relevant to drug development (Chapman et al., 1971).
Genotoxicity and Carcinogenicity Assessment
Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate. This research is crucial in evaluating the safety profile of chemicals used in pharmaceuticals and agrochemicals (Lepailleur et al., 2014).
Development of Tumor-Selective Agents
Thomas et al. (2014) investigated methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, a compound related to this compound, for its potential as a tumor-selective agent. This illustrates its application in cancer research and therapy (Thomas et al., 2014).
Crystal Structure Analysis
The study of the crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate by Vasu et al. (2004), offers insights into the molecular configuration and potential applications in material science (Vasu et al., 2004).
Synthesis of Novel Compounds
Mohareb et al. (2016) synthesized a range of novel thiophene and benzothiophene derivatives, showcasing the versatility of this compound in creating new chemical entities with potential anti-proliferative activity (Mohareb et al., 2016).
Mecanismo De Acción
Target of Action
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can lead to the disruption of these pathways, potentially leading to therapeutic effects.
Mode of Action
The compound interacts with its targets, the kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cell signaling pathways they are involved in.
Biochemical Pathways
This compound affects the pathways involving kinases . These pathways include those involved in cell growth and proliferation, and their disruption can lead to the inhibition of these processes. The downstream effects of this disruption can include the prevention of tumor growth and metastasis.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of kinase activity, disruption of cell signaling pathways, and potential prevention of tumor growth and metastasis .
Direcciones Futuras
“Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate” and its derivatives have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Análisis Bioquímico
Biochemical Properties
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate has shown promise in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . These enzymes are essential for inflammatory cell signaling events and have been historically popular drug targets for inflammatory diseases .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can potentially influence cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a kinase inhibitor, it can disrupt the normal function of kinases, leading to changes in cell signaling pathways .
Propiedades
IUPAC Name |
methyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYACBCHHBWDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)


![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)

![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2544290.png)
![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)
